5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4FN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a nitrile group in its structure makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-nitropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the fluorine atom at the 5-position makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUNQCMDPRMCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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